Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate
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Overview
Description
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene precursor.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzofuran intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate
- Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate
- Ethyl 2-(2-methylphenyl)-5-hydroxybenzofuran-3-carboxylate
Uniqueness
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H13ClO4 |
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Molecular Weight |
316.7 g/mol |
IUPAC Name |
ethyl 2-(2-chlorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13ClO4/c1-2-21-17(20)15-12-9-10(19)7-8-14(12)22-16(15)11-5-3-4-6-13(11)18/h3-9,19H,2H2,1H3 |
InChI Key |
XPRBCJVNLJLJDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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